Methyl 2-(benzyloxy)-6-(chloromethyl)isonicotinate
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Overview
Description
Methyl 2-(benzyloxy)-6-(chloromethyl)isonicotinate is an organic compound that belongs to the class of isonicotinates It is characterized by the presence of a benzyloxy group, a chloromethyl group, and a methyl ester group attached to an isonicotinic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(benzyloxy)-6-(chloromethyl)isonicotinate typically involves multiple steps. One common method starts with the chloromethylation of isonicotinic acid, followed by the introduction of the benzyloxy group and the esterification of the carboxylic acid group. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and compliance with regulatory standards.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(benzyloxy)-6-(chloromethyl)isonicotinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can react with the chloromethyl group under basic or neutral conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
Methyl 2-(benzyloxy)-6-(chloromethyl)isonicotinate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 2-(benzyloxy)-6-(chloromethyl)isonicotinate involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The benzyloxy and chloromethyl groups play crucial roles in binding to these targets and modulating their activity. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(benzyloxy)-5-(chloromethyl)isonicotinate
- Methyl 2-(benzyloxy)-4-(chloromethyl)isonicotinate
- Methyl 2-(benzyloxy)-3-(chloromethyl)isonicotinate
Uniqueness
Methyl 2-(benzyloxy)-6-(chloromethyl)isonicotinate is unique due to the specific positioning of the benzyloxy and chloromethyl groups on the isonicotinic acid core. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not be able to achieve.
Properties
Molecular Formula |
C15H14ClNO3 |
---|---|
Molecular Weight |
291.73 g/mol |
IUPAC Name |
methyl 2-(chloromethyl)-6-phenylmethoxypyridine-4-carboxylate |
InChI |
InChI=1S/C15H14ClNO3/c1-19-15(18)12-7-13(9-16)17-14(8-12)20-10-11-5-3-2-4-6-11/h2-8H,9-10H2,1H3 |
InChI Key |
JHVSGFPVSVVGQH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=NC(=C1)OCC2=CC=CC=C2)CCl |
Origin of Product |
United States |
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